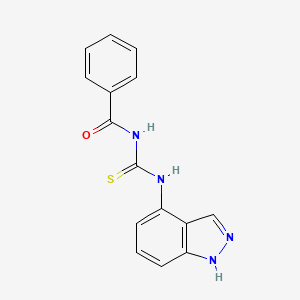

N-(1H-indazol-4-ylcarbamothioyl)benzamide

Descripción general

Descripción

N-(1H-indazol-4-ylcarbamothioyl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods

Industrial production of N-(1H-indazol-4-ylcarbamothioyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-indazol-4-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of indazole have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound exhibits significant inhibition of Polo-like kinase 4 (PLK4), a critical regulator in cell division and a target for cancer therapy. In vitro studies have shown that certain derivatives possess nanomolar IC50 values against PLK4, indicating strong potential as anticancer agents .

- Case Study : In a mouse model of colon cancer, a related indazole derivative demonstrated effective inhibition of tumor growth, suggesting that N-(1H-indazol-4-ylcarbamothioyl)benzamide and its derivatives could be developed into novel clinical candidates for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indazole-containing derivatives exhibit significant antifungal activity.

- In Vitro Studies : One study reported that specific indazole derivatives showed high antifungal activity against pathogens such as Pythium aphanidermatum, with some compounds outperforming standard antifungal agents .

Anti-inflammatory Effects

Indazole derivatives are being explored for their anti-inflammatory properties as well.

- Research Findings : Compounds derived from indazole have shown potential in reducing inflammation markers in various biological models. For example, certain derivatives were found to significantly inhibit nitric oxide production and other inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Cytotoxicity and Safety Profiles

The safety profiles of these compounds are crucial for their development as therapeutic agents.

- Cytotoxicity Assessment : Recent evaluations of the cytotoxic effects of various indazole derivatives against normal cell lines demonstrated that some compounds exhibited lower toxicity compared to standard treatments, indicating a favorable safety profile . For example, the most active compounds showed higher IC50 values against normal cells than against cancerous cells, suggesting selective cytotoxicity towards tumor cells.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound and its derivatives:

| Application | Effect | IC50 Values | Notes |

|---|---|---|---|

| Antitumor | Inhibition of PLK4 | Single-digit nanomolar | Effective in mouse models of colon cancer |

| Antifungal | Activity against Pythium aphanidermatum | Varies by derivative | Outperformed standard antifungals |

| Anti-inflammatory | Inhibition of nitric oxide production | IC50 < 1 µM | Potential treatment for inflammatory diseases |

| Cytotoxicity | Selective toxicity towards cancer cells | Higher IC50 against normal cells | Favorable safety profile |

Mecanismo De Acción

The mechanism of action of N-(1H-indazol-4-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Exhibits antifungal activity and is used in agricultural applications.

1H-indazole: A core structure in many biologically active compounds, including anticancer and anti-inflammatory agents.

Uniqueness

N-(1H-indazol-4-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamothioyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Actividad Biológica

N-(1H-indazol-4-ylcarbamothioyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C15H12N4OS

- Average Mass : 296.35 g/mol

- Monoisotopic Mass : 296.073182 g/mol

This compound features an indazole moiety linked to a carbamothioyl-benzamide structure, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indazole derivatives with benzoyl isothiocyanate or similar reagents. The process may yield various analogs that can be screened for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- COLO 205 (colon cancer)

- IMR-32 (neuroblastoma)

In vitro studies indicate that this compound exhibits potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The compound's mechanism involves inducing apoptosis through oxidative stress pathways, characterized by increased reactive oxygen species (ROS) and mitochondrial membrane potential changes .

The mechanism by which this compound exerts its effects includes:

- Inhibition of Kinases : The compound has shown promising results as a pan-BCR-ABL inhibitor, particularly effective against imatinib-resistant mutations like T315I, with IC50 values below 10 nM .

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to morphological changes in cells indicative of apoptosis, such as membrane blebbing and DNA fragmentation .

Comparative Efficacy

A comparative analysis of this compound against other known anticancer agents reveals its competitive efficacy:

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| This compound | <10 | BCR-ABL WT/T315I |

| Imatinib | ~100 | BCR-ABL |

| Ponatinib | <5 | BCR-ABL T315I |

This table illustrates the superior potency of this compound compared to traditional treatments.

Case Study 1: In Vitro Evaluation

In a study focusing on the cytotoxicity of various indazole derivatives, this compound was found to significantly inhibit cell growth in the IMR-32 cell line, achieving a GI50 value below 10 nM. This suggests a targeted action against neuroblastoma cells while maintaining lower toxicity in normal cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity and interaction dynamics between this compound and its target kinases. Results indicated favorable binding configurations that stabilize the inactive conformation of kinases, preventing their activation and subsequent signaling cascades involved in tumor growth .

Propiedades

IUPAC Name |

N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCASUVLRCBGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329562 | |

| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54768-43-3 | |

| Record name | N-(1H-indazol-4-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.